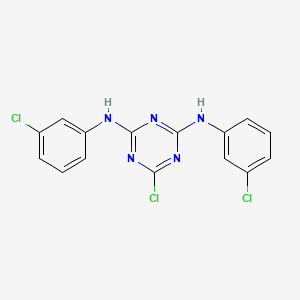

6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine

Descripción

6-Chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is a symmetrically substituted triazine derivative featuring two 3-chlorophenyl groups attached to the 2,4-diamine positions of the triazine core. Its molecular formula is C₁₅H₁₀Cl₃N₅, with a molecular weight of 366.63 g/mol. The compound’s structure is characterized by:

- A central 1,3,5-triazine ring.

- Two chlorine atoms: one at the 6-position of the triazine and two on the phenyl rings.

- Electron-withdrawing substituents (Cl) that enhance stability and influence reactivity.

Propiedades

IUPAC Name |

6-chloro-2-N,4-N-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3N5/c16-9-3-1-5-11(7-9)19-14-21-13(18)22-15(23-14)20-12-6-2-4-10(17)8-12/h1-8H,(H2,19,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYANABJNBYMPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC(=NC(=N2)Cl)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-Chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative that has garnered attention due to its potential biological activities. This compound, with the chemical formula and CAS Number 84688-74-4, is characterized by its unique structure which may contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀Cl₃N₅ |

| Molecular Weight | 366.64 g/mol |

| CAS Number | 84688-74-4 |

| Hazard Classification | Irritant |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The triazine ring system is known to exhibit diverse pharmacological properties including antimicrobial and antiviral activities.

-

Antiviral Activity :

- Studies have indicated that triazine derivatives can inhibit viral replication. For instance, related compounds have shown efficacy against HIV strains by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) . While specific data on the compound is limited, its structural analogs have demonstrated potent antiviral properties.

- Antimicrobial Properties :

Case Study 1: Antiviral Screening

A recent study evaluated a series of triazine derivatives for their antiviral activity against HIV. Compounds structurally similar to this compound were tested in vitro using TZM-bl cells. The results indicated that modifications in the triazine structure significantly impacted antiviral potency. For example:

- Compound A (similar structure) showed an EC50 value of 0.24 nM against wild-type HIV-1 with low cytotoxicity (CC50 = 500 nM) .

- Compound B , a close analog, exhibited significant activity against NNRTI-resistant strains .

Case Study 2: Antimicrobial Activity

Research conducted on various triazine derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The introduction of chlorine substituents was found to enhance antibacterial activity:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity:

Recent studies have highlighted the compound's potential as an antiviral agent. A notable investigation involved molecular docking studies against SARS-CoV-2 proteins (3TNT and 6LU7) where the compound exhibited promising binding affinities of -9.3 and -8.8 kcal/mol, respectively . This suggests that it could serve as a lead compound for developing antiviral drugs targeting COVID-19.

Antitumor Properties:

Triazine derivatives, including this compound, have been reported to exhibit antitumor activity. Research indicates that they can inhibit tumor growth through mechanisms such as anti-angiogenesis and apoptosis induction . The structural characteristics of 6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine may enhance its efficacy against various cancer cell lines.

Agricultural Applications

Herbicide Development:

The compound's structure suggests potential use in developing herbicides. Triazine derivatives are widely recognized for their herbicidal properties due to their ability to inhibit photosynthesis in plants. Studies have shown that modifications in the triazine structure can lead to increased herbicidal activity . This makes this compound a candidate for further exploration in agricultural chemistry.

Pesticide Formulations:

In addition to herbicides, the compound may also be explored for use in pesticide formulations. Its potential antimicrobial properties could contribute to broader-spectrum pest control solutions .

Materials Science

Polymer Chemistry:

The compound's unique chemical structure allows it to be utilized in polymer synthesis. Triazine-based polymers are noted for their thermal stability and mechanical strength. Research into incorporating this compound into polymer matrices could lead to innovative materials with enhanced properties for applications in coatings and composites .

Data Summary Table

Case Studies

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study conducted on the molecular docking of various triazine derivatives revealed that this compound showed significant binding affinity towards key viral proteins, indicating its potential as a therapeutic candidate against COVID-19.

Case Study 2: Antitumor Mechanisms

Research published in Acta Crystallographica explored the antitumor mechanisms of triazine derivatives. The findings indicated that compounds like this compound could induce apoptosis in cancer cells through specific signaling pathways .

Comparación Con Compuestos Similares

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical attributes of analogs:

Key Observations:

Substituent Effects on Molecular Weight :

- Bulky aromatic substituents (e.g., 2,4-dimethoxyphenyl) increase molecular weight significantly compared to alkyl groups (e.g., propazine’s isopropyl) .

- Chlorinated aryl groups (e.g., 3-chlorophenyl) enhance lipophilicity, favoring environmental persistence .

Solubility and Reactivity :

- Methoxy groups (as in 2,4-dimethoxyphenyl derivatives) improve water solubility due to hydrogen bonding .

- Chlorine atoms on phenyl rings reduce solubility in polar solvents but increase stability against hydrolysis .

Applications :

- Propazine : Widely used as a herbicide due to its moderate solubility and systemic action in soil .

- Chlorinated Aryl Derivatives : Often serve as intermediates in pharmaceuticals or materials science due to their UV stability .

Structural and Functional Differences

a) Triazine Core Modifications

- Chlorine Position : The target compound’s 6-chloro group is conserved across analogs, critical for electronic effects on the triazine ring.

- Amino Substituents: Alkylamino groups (e.g., propazine) enhance volatility and soil mobility, ideal for herbicidal use . Aromatic amines (e.g., chlorophenyl) increase steric hindrance, slowing degradation .

Environmental and Toxicological Profiles

- Propazine: Moderate environmental persistence (half-life ~60 days in soil) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.